molecular formula C11H5BrCl2N2O B8560136 (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone

(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone

Cat. No. B8560136
M. Wt: 331.98 g/mol
InChI Key: SLUXVLADAWDVRF-UHFFFAOYSA-N
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Patent
US08362023B2

Procedure details

To the solution of (3-bromo-phenyl)-(2,4-dichloro-pyrimidin-5-yl)-methanol (from Example 36 supra) (33 g, 0.098 mol) in dichloromethane (300 mL) was added water (30 mL), NaHCO3 (3.8 g, 0.045 mol), TEMPO (156 mg, 1 mmol) and Bu4NI (1 g, 2.7 mmol) successively. The mixture was cooled to 0° C. and then aqueous NaClO (146 mL) was added dropwise. The resulting mixture was stirred for another two hours. The organic phase was separated and washed with water (100 mL), brine (100 mL) and dried over Na2SO4. The drying agent was removed by filtration and the residue was evaporated to give crude (3-bromo-phenyl)-(2,4-dichloro-pyrimidin-5-yl)-methanone as yellow solid. (Yield 30.2 g, 92%).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
146 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]([C:10]2[C:11]([Cl:17])=[N:12][C:13]([Cl:16])=[N:14][CH:15]=2)[OH:9])[CH:5]=[CH:6][CH:7]=1.C([O-])(O)=O.[Na+].CC1(C)N([O])C(C)(C)CCC1.[O-]Cl.[Na+]>ClCCl.[N+](CCCC)(CCCC)(CCCC)CCCC.[I-].O>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([C:10]2[C:11]([Cl:17])=[N:12][C:13]([Cl:16])=[N:14][CH:15]=2)=[O:9])[CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5,7.8,^1:26|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(O)C=1C(=NC(=NC1)Cl)Cl
Name
Quantity
3.8 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
156 mg
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
146 mL
Type
reactant
Smiles
[O-]Cl.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for another two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the residue was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(=O)C=1C(=NC(=NC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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